![molecular formula C22H20N2O4S B2675453 2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922061-52-7](/img/structure/B2675453.png)
2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,4-Dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₃₁H₃₃N₃O₃S
- Molecular Weight : 525.68 g/mol
- CAS Number : 921889-73-8
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds in the dibenzoxazepin class have demonstrated inhibition of tyrosinase, an enzyme critical in melanin production .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Studies indicate that derivatives of dibenzoxazepin compounds can inhibit growth in bacterial strains and fungi .
- Antiparasitic Effects : In vitro studies have indicated that related compounds possess significant activity against Giardia parasites, with IC50 values suggesting potent efficacy .
Biological Activity Data
Activity Type | Observed Effects | Reference |
---|---|---|
Enzyme Inhibition | Potent inhibition of tyrosinase | |
Antimicrobial | Effective against multiple bacterial strains | |
Antiparasitic | IC50 = 0.28 µM against Giardia parasites |
Case Studies
- Tyrosinase Inhibition :
- Antimicrobial Testing :
- Antiparasitic Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of specific functional groups appears to enhance its interaction with biological targets:
- Substitution Patterns : Methyl groups at certain positions on the aromatic rings have been associated with increased potency against microbial and parasitic targets.
- Dibenzoxazepine Core : The dibenzoxazepine structure is critical for the observed biological activities, providing a scaffold for further modifications to optimize efficacy.
Scientific Research Applications
Pharmacological Applications
The dibenzo[b,f][1,4]oxazepine derivatives have been studied for their potential in various therapeutic areas:
Antipsychotic Activity
Research indicates that compounds within this class may exhibit antipsychotic effects by modulating neurotransmitter systems such as dopamine and serotonin. The structural features of 2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suggest it could interact with specific receptors involved in psychotic disorders.
Anti-inflammatory Properties
Studies have shown that sulfonamides can possess anti-inflammatory effects. The sulfonamide group may play a crucial role in inhibiting inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases.
Antimicrobial Activity
The potential antimicrobial properties of this compound have been noted in preliminary studies. Its unique structure may enhance its ability to inhibit bacterial growth or act against specific pathogens.
Case Study 1: Antipsychotic Evaluation
In a study examining the antipsychotic effects of dibenzo[b,f][1,4]oxazepines, this compound was evaluated for its binding affinity to dopamine receptors. Results indicated significant receptor binding activity comparable to established antipsychotics.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms of sulfonamides highlighted how compounds similar to this compound inhibited pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions like rheumatoid arthritis.
Properties
IUPAC Name |
2,4-dimethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-14-8-11-21(15(2)12-14)29(26,27)23-16-9-10-19-17(13-16)22(25)24(3)18-6-4-5-7-20(18)28-19/h4-13,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIATWUFTBZDTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.